![molecular formula C22H15ClO2S B2806068 (3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338424-54-7](/img/structure/B2806068.png)

(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

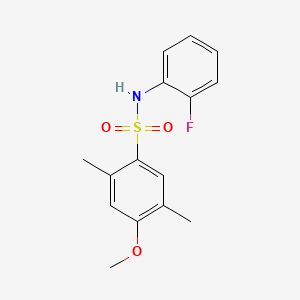

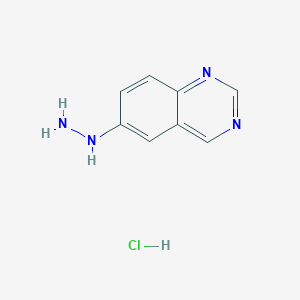

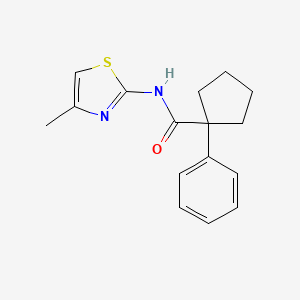

“(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found in a wide range of natural products and synthetic compounds with various biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods . For instance, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers . Chandrashekar et al. demonstrated the synthesis and antimicrobial applications of 5-phenyl-1-benzofuran-2-yl derivatives and the biphenyl methanones .Molecular Structure Analysis

The molecular formula of “(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone” is C26H23ClN2O2S . Its average mass is 462.991 Da and its monoisotopic mass is 462.116882 Da .Chemical Reactions Analysis

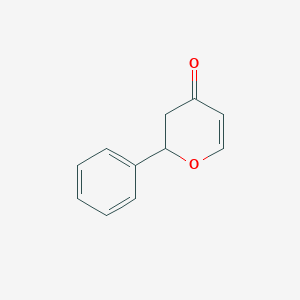

Benzofuran derivatives have been involved in various chemical reactions . For example, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives in moderate yields .Scientific Research Applications

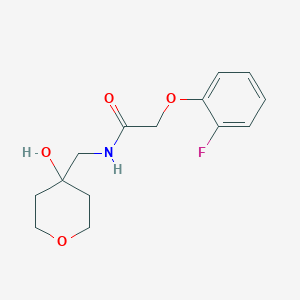

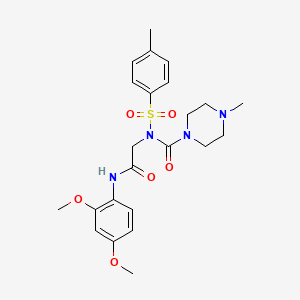

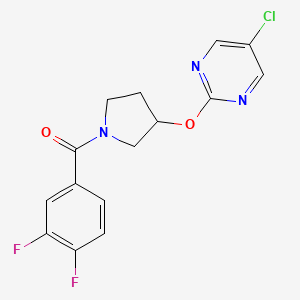

- Researchers have synthesized derivatives of this compound, specifically 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides . These derivatives exhibit antiviral activity against the tobacco mosaic virus (TMV) . The development of antiviral agents is crucial for managing viral infections, and this compound shows promise in this regard.

- The 1,3,4-thiadiazole moiety is a common structural motif in medicinal chemistry. Scientists explore its derivatives for potential drug candidates due to their diverse biological activities .

- Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been studied for their herbicidal properties . These compounds could contribute to sustainable agriculture by controlling weeds effectively.

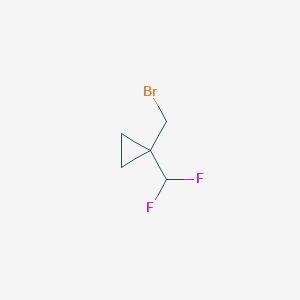

- The synthesis of this compound involves several steps, including esterification, hydrazination, salt formation, and cyclization . Investigating these synthetic pathways contributes to the field of organic chemistry.

Antiviral Activity

Medicinal Chemistry

Agrochemical Applications

Synthetic Methodology

Mechanism of Action

While the specific mechanism of action for “(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone” is not mentioned in the search results, benzofuran derivatives have been found to exhibit various biological activities . They have been used in the treatment of skin diseases such as cancer or psoriasis . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area may focus on developing new therapeutic agents, especially efficient antimicrobial candidates . The full therapeutic potential of benzofuran-based compounds can be utilized for the treatment of microbial diseases .

properties

IUPAC Name |

[3-[(4-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO2S/c23-16-10-12-17(13-11-16)26-14-19-18-8-4-5-9-20(18)25-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYKVASBWBNPJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2805985.png)

![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2805988.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2805989.png)

![1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate](/img/structure/B2805998.png)